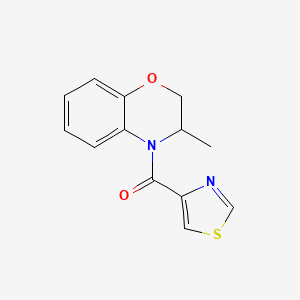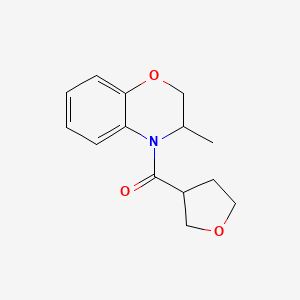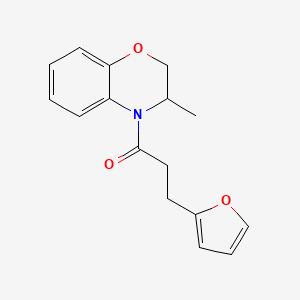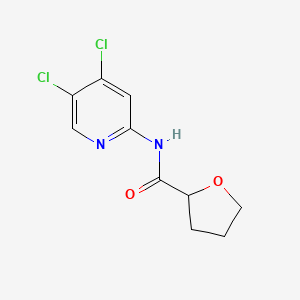
N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide, also known as DCPMA, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and agriculture.
Mecanismo De Acción
The mechanism of action of N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide is not fully understood. However, studies have shown that N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide inhibits the activity of enzymes involved in inflammation and cancer cell growth. In agriculture, N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide inhibits the growth of weeds by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide inhibits the activity of enzymes involved in inflammation and cancer cell growth. In vivo studies have shown that N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide reduces inflammation and tumor growth in animal models. In agriculture, N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide inhibits the growth of weeds by interfering with their metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide in lab experiments is its specificity. N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide has been shown to selectively inhibit the activity of enzymes involved in inflammation and cancer cell growth, making it a useful tool for studying these processes. However, one limitation of using N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety of N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide in vivo.
Direcciones Futuras
There are several future directions for N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide research. One direction is to further investigate the mechanism of action of N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide. Another direction is to explore the potential use of N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide in combination with other drugs for the treatment of cancer and inflammation. In agriculture, future research could focus on developing N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide derivatives with increased herbicidal activity and reduced toxicity. Additionally, future research could explore the potential use of N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide in other areas, such as neuroscience and infectious diseases.
Métodos De Síntesis
N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide can be synthesized through a three-step process. The first step involves the reaction of 4,5-dichloropyridin-2-amine with 2-bromo-1-methoxyethane in the presence of a base to form 2-(4,5-dichloropyridin-2-yl)ethanol. The second step involves the reaction of the intermediate with thionyl chloride to form 2-(4,5-dichloropyridin-2-yl)ethyl chloride. The final step involves the reaction of the intermediate with N-methylhydroxylamine hydrochloride to form N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide.
Aplicaciones Científicas De Investigación
N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide has been found to have potential applications in medicine and agriculture. In medicine, N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide has been shown to have herbicidal properties.
Propiedades
IUPAC Name |
N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-14-4-8(13)12-7-2-5(9)6(10)3-11-7/h2-3H,4H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOWOAQIUPHQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=NC=C(C(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-(Methoxymethyl)phenyl]-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone](/img/structure/B7586168.png)





![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate](/img/structure/B7586202.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7586207.png)
